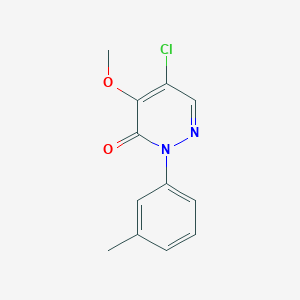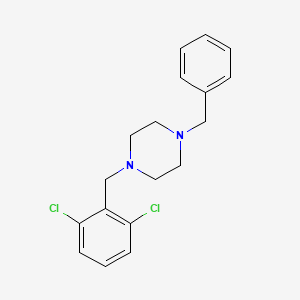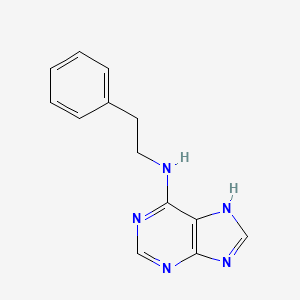![molecular formula C23H33N3O2 B5664091 2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664091.png)
2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazaspirocyclic compounds, including the class to which the specified molecule belongs, are of significant interest due to their structural complexity and potential biological activities. These compounds are characterized by their spirocyclic nature, incorporating nitrogen atoms within the framework, which contributes to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of diazaspirocyclic compounds often involves intramolecular spirocyclization techniques. A notable method includes the activation of pyridine rings followed by intramolecular addition of a dicarbonyl nucleophile, as demonstrated in the synthesis of 3,9-diazaspiro[5.5]undecane derivatives (Parameswarappa & Pigge, 2011). This method showcases the general approach for constructing the spirocyclic core present in the compound of interest.
Molecular Structure Analysis
The molecular structure of diazaspirocycles is characterized by the presence of a spiro linkage that connects two cyclic units, one of which typically contains nitrogen atoms. These structures have been analyzed through techniques like single crystal X-ray diffraction, providing insights into their conformations and stereochemistry. For example, the crystal structure of similar diazaspirocycles reveals the spatial arrangement of substituents and the overall geometry of the molecule (Zhu, 2011).
Propiedades
IUPAC Name |
2-propan-2-yl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-18(2)26-17-23(10-9-21(26)27)11-15-25(16-12-23)22(28)19-7-3-4-8-20(19)24-13-5-6-14-24/h3-4,7-8,18H,5-6,9-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFZXEGGUOJFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC=CC=C3N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-acetylphenoxy)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5664014.png)
![2,2-dimethyl-N-{[(3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5664021.png)


![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]sulfonyl}morpholine](/img/structure/B5664035.png)
![1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B5664039.png)
![[3-(2-methoxyethyl)-1-(2-methoxy-2-methylpropanoyl)-3-piperidinyl]methanol](/img/structure/B5664054.png)
![ethyl 2-amino-5-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5664059.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5664066.png)




